
ethyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyne is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and reactivity. It is a terminal alkyne, which means it contains a carbon-carbon triple bond at the end of its molecular structure. This feature makes it highly reactive and useful in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
ethyne can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity this compound .
化学反应分析
Types of Reactions
ethyne undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: It can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
科学研究应用
ethyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: this compound derivatives are studied for their potential biological activities, such as antibacterial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of polymers, pharmaceuticals, and agrochemicals
作用机制
The mechanism of action of ethyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. This group can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context in which this compound is used, such as in biological systems or industrial processes .
相似化合物的比较
ethyne can be compared with other terminal alkynes, such as:
Propargyl alcohol: Similar in structure but contains an additional hydroxyl group.
Phenylacetylene: Contains a phenyl group attached to the alkyne.
1-Butyne: A simple terminal alkyne with a shorter carbon chain.
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its versatility and high reactivity make it a valuable compound in various fields of research and industry .
属性
分子式 |
C2- |
|---|---|
分子量 |
24.02 g/mol |
IUPAC 名称 |
ethyne |
InChI |
InChI=1S/C2/c1-2/q-1 |
InChI 键 |
XHWLRFQJZNQFGO-UHFFFAOYSA-N |
SMILES |
[C-]#[C] |
规范 SMILES |
[C-]#[C] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


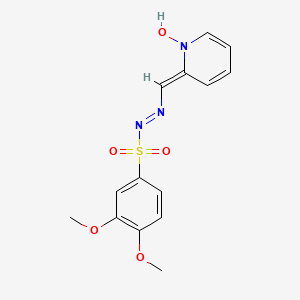
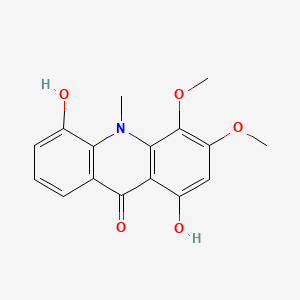

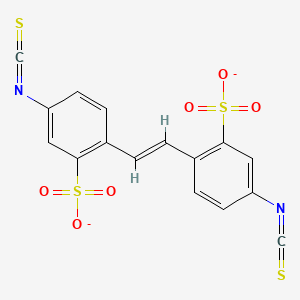
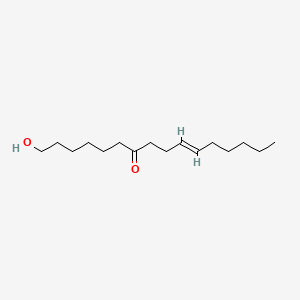


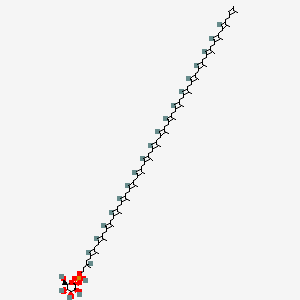

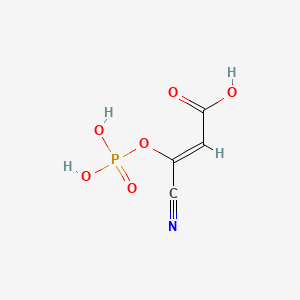
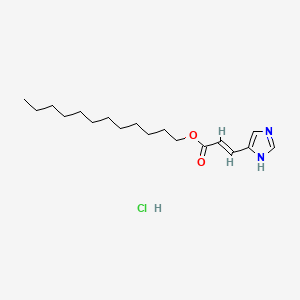

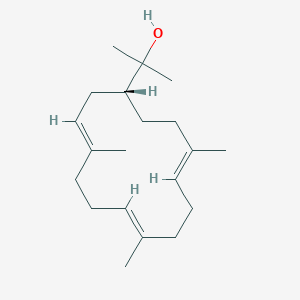
![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)
